5alpha-Ergost-8(14)-ene
Overview
Description
5alpha-Ergost-8(14)-ene is a sterol derivative belonging to the class of organic compounds known as ergosterols and derivatives. It is a naturally occurring compound found in the cell membranes of fungi and some protists. Ergosterols play a crucial role in maintaining cell membrane integrity and fluidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Ergost-8(14)-ene typically involves the modification of ergosterol. One common method starts with ergosterol acetate, which is converted into (22E)-3beta-acetoxy-5alpha-ergosta-8(14),22-dien-15-one through a series of reactions. This process involves three stages and achieves an overall yield of 32% .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of ergosterol from natural sources, followed by chemical modification to obtain the desired compound. The specific conditions and reagents used in these processes can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5alpha-Ergost-8(14)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives.
Scientific Research Applications
5alpha-Ergost-8(14)-ene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other sterol derivatives and studying sterol biosynthesis pathways.
Biology: Investigated for its role in cell membrane structure and function in fungi and protists.
Medicine: Explored for its potential antifungal properties and its role in cholesterol metabolism.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical marker for fungal contamination.
Mechanism of Action
The mechanism of action of 5alpha-Ergost-8(14)-ene involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It interacts with various molecular targets, including enzymes involved in sterol biosynthesis and metabolism. These interactions can affect cellular processes such as membrane permeability and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A precursor to 5alpha-Ergost-8(14)-ene, found in fungal cell membranes.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure and function.
Uniqueness
This compound is unique due to its specific structure and the presence of a double bond at the 8(14) position. This structural feature distinguishes it from other sterols and contributes to its specific biological and chemical properties.
Properties
IUPAC Name |
(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPHKGUAQDHOE-BIFNGEDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623426 | |
Record name | (5alpha)-Ergost-8(14)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6673-69-4 | |
Record name | (5alpha)-Ergost-8(14)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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